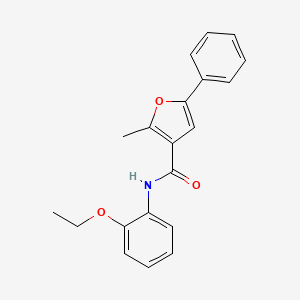
1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)-2-piperazinone is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by the presence of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. This compound, in particular, features a chlorophenyl and a cyclobutylcarbonyl group attached to the piperazine backbone.
Synthesis Analysis
The synthesis of similar piperazine compounds involves multiple steps, including alkylation, acidulation, reduction of nitro group, diazotization, substitution, and hydrolysis reactions. For example, 1-(2,3-dichlorophenyl)piperazine can be synthesized from 2,6-dichloro-nitrobenzene and piperazine through these steps, with the total yield being around 48.2% (Quan, 2006). While specific details for 1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)-2-piperazinone are not available, the synthesis likely follows similar chemical processes with specific reagents tailored to introduce the cyclobutylcarbonyl group.
Molecular Structure Analysis
Piperazine compounds typically have their molecular structures confirmed using techniques like IR (Infrared Spectroscopy) and 1H-NMR (Proton Nuclear Magnetic Resonance). These methods provide detailed information about the chemical bonds and the molecular framework of the compound. For instance, the structure of closely related compounds, such as 1-(2,3-dichlorophenyl)piperazine, was confirmed using these techniques (Li Ning-wei, 2005).
Applications De Recherche Scientifique
Arylpiperazine Derivatives in Drug Development
Arylpiperazine derivatives, including those related to "1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)-2-piperazinone," have been extensively studied for their therapeutic potential. These compounds have reached clinical applications mainly in treating depression, psychosis, or anxiety. Their metabolism often involves CYP3A4-dependent N-dealkylation, leading to various pharmacological activities. The structure-activity relationship (SAR) of these compounds indicates their potential for developing safer, selective, and cost-effective therapeutic agents, particularly in the context of anti-mycobacterial activity and as central nervous system (CNS) stimulators (Caccia, 2007), (Girase et al., 2020).
Environmental Impact and Degradation of Chlorophenols
Chlorophenols, structurally related to the chlorophenyl group in "1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)-2-piperazinone," are significant due to their environmental persistence and potential toxicity. Research has focused on the degradation of chlorophenols using zero-valent iron and bimetallic systems, revealing that these compounds can undergo dechlorination, sorption, and co-precipitation, making them a subject of interest in environmental engineering and pollution control (Gunawardana et al., 2011).
Pharmaceutical Applications of Piperazine Derivatives
Piperazine derivatives, including the core structure found in "1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)-2-piperazinone," are highlighted for their broad spectrum of pharmaceutical applications. These compounds are key pharmacophores in many antipsychotic agents, indicating their importance in drug development for treating various disorders. The review of piperazine and morpholine derivatives underscores the current trends in synthesis and their potent pharmacophoric activities, offering a pathway for future medicinal chemistry investigations (Mohammed et al., 2015).
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-4-(cyclobutanecarbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c16-12-5-2-6-13(9-12)18-8-7-17(10-14(18)19)15(20)11-3-1-4-11/h2,5-6,9,11H,1,3-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRMBVUZTUDLSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(C(=O)C2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-(cyclobutylcarbonyl)-2-piperazinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5565493.png)
![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5565506.png)
![N-[(3S*,4R*)-1-[(3,5-dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5565533.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5565536.png)
![2-(2-methoxyethyl)-9-[(3-methylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565545.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5565551.png)


![N-{(3R*,4R*)-1-[3-(3-fluorophenyl)propanoyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5565562.png)

![3-{3-[cyclohexyl(methyl)amino]propyl}-8-(3-furoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5565583.png)
![4-[2-(2-methoxyphenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5565595.png)

